Methyl 2-(4-fluorophenoxy)acetate
Overview
Description
Methyl 2-(4-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Chemosensors
Methyl 2-(4-fluorophenoxy)acetate derivatives have been instrumental in developing fluorescent chemosensors. These chemosensors are based on 4-methyl-2,6-diformylphenol (DFP) derivatives, which have demonstrated the ability to detect a variety of analytes including metal ions, anions, and neutral molecules with high selectivity and sensitivity. The presence of formyl groups in DFP provides opportunities to modulate the sensing selectivity and sensitivity of these chemosensors, paving the way for further advancements in this field (Roy, 2021).
Environmental Impact and Mechanisms
The environmental impact and mechanisms of related compounds, specifically chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), have been studied extensively. These compounds are widely used as herbicides and have been associated with various health risks. Systematic reviews have evaluated data regarding their epidemiologic, toxicological, pharmacokinetic, and biomonitoring studies to understand the potential health risks better. However, the research concludes that the environmental exposures are generally not sufficient to support a causal relationship with severe health outcomes, such as cancer (Stackelberg, 2013).
Practical Synthesis and Applications in Manufacturing
The compound has been mentioned in the context of practical synthesis methods for related compounds, such as 2-fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing certain anti-inflammatory and analgesic materials. The synthesis methods and the associated challenges, such as the high cost and toxicity of certain reagents, have been discussed, indicating the importance of this compound in the chemical manufacturing industry (Qiu et al., 2009).
Methanogenic Pathways in Environmental Chemistry
Studies have explored the role of methyl groups, such as those in this compound, in methanogenic pathways, crucial for understanding CH4 production in various environments. The research highlights the need for more data and suggests that environmental conditions significantly influence the isotopic fractionation factors, which are vital for quantifying the contributions of different methanogenic pathways (Conrad, 2005).
Sorption to Soil and Environmental Fate
The sorption behavior of related phenoxy herbicides, including compounds similar to this compound, has been reviewed to understand their environmental fate better. The research suggests that soil organic matter and iron oxides are significant sorbents for these herbicides, with implications for environmental safety and regulation (Werner et al., 2012).
Properties
IUPAC Name |
methyl 2-(4-fluorophenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNXSMXSUMRET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.